(Z)-2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl cyclohexanecarboxylate
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Description
The compound "(Z)-2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl cyclohexanecarboxylate" is a complex organic molecule that appears to be related to various research areas, including coordination polymers, chiral liquid-crystalline systems, and photochemical reactions. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and reactions that can be used to infer properties and behaviors of the compound .
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions that can include the formation of rings, the introduction of chiral centers, and the creation of double bonds. The papers provided discuss related compounds and their synthesis. For example, the Zn(II) coordination polymer involves cyclohexane-1,3,5-tricarboxylate ligands, which suggests that cyclohexane derivatives are versatile intermediates in the synthesis of complex structures . The synthesis of chiral cyclohexanone derivatives, as discussed in the second paper, involves photochemical isomerization, indicating that light-induced reactions may be relevant for synthesizing the compound of interest .
Molecular Structure Analysis
The molecular structure of organic compounds is crucial for their physical and chemical properties. The spatial structure of cyclohexanone derivatives, as studied by NMR spectroscopy and molecular modeling, shows a preference for chair conformations with equatorial substituents . This information can be extrapolated to the compound , suggesting that it may also favor a chair conformation, which could influence its reactivity and interactions.
Chemical Reactions Analysis
Chemical reactions involving organic compounds can include isomerization, cyclization, and hydrogen shifts. The thermal and photochemical reactions of benzylidenebenzofuran derivatives are discussed in the third paper, where isomerization and ring closure followed by hydrogen shifts are key steps . These types of reactions could also be relevant to the compound of interest, particularly if it contains similar functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. The photostability of hydroxyoxime extractants, as discussed in the fourth paper, shows that photo-isomerization and photo-degradation are important considerations for compounds exposed to UV light . This suggests that the compound "(Z)-2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl cyclohexanecarboxylate" may also undergo similar processes, affecting its stability and utility in applications that involve light exposure.
Scientific Research Applications
Photostability of Hydroxyoxime Extractants
The photostability of similar compounds like 2-hydroxy-5-methylbenzophenone (Z)-oxime is studied in various solvents under UV light exposure. This research reveals significant insights into the photo-isomerization and photo-degradation behaviors of such compounds, which are crucial in understanding their stability and potential applications in areas like material sciences and phototherapy (Krzyżanowska & Olszanowski, 1994).
Coordination Polymers and Luminescent Properties
Studies on mixed-ligand coordination complexes reveal the influence of various ligands on the structural diversity of compounds. These insights are vital for the development of materials with specific properties, such as luminescent properties, which have applications in sensors and optoelectronic devices (Lan et al., 2008).
Palladium-Catalyzed Reactions
Research into palladium-catalyzed oxidative aminocarbonylation-cyclization of certain compounds leads to the synthesis of new derivatives, which are important in the field of organic synthesis. These findings aid in developing novel synthetic routes and understanding reaction mechanisms (Gabriele et al., 2006).
Structure Modulation in Metal-Organic Frameworks (MOFs)
Research on Zn(ii)/Cd(ii)-based MOFs demonstrates the modulation of structures from unstable to stable frameworks by regulating secondary N-donor ligands. This study is significant for the design of stable and efficient MOFs, which have applications in gas storage, separation, and catalysis (Zhang et al., 2018).
Photocycloaddition in Coordination Polymers
Research on Zn(II) coordination polymers explores their photocycloaddition reactions and structures. Such studies are essential for the development of advanced materials with specific functionalities, like selective luminescence sensing and dye absorption (Hu et al., 2015).
properties
IUPAC Name |
[(2Z)-2-[(5-methylfuran-2-yl)methylidene]-3-oxo-1-benzofuran-6-yl] cyclohexanecarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O5/c1-13-7-8-15(24-13)12-19-20(22)17-10-9-16(11-18(17)26-19)25-21(23)14-5-3-2-4-6-14/h7-12,14H,2-6H2,1H3/b19-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJGCNQNFPOXUAK-UNOMPAQXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl cyclohexanecarboxylate |
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